molecular formula C16H16O4 B1639910 4-Benzyloxy-2-methoxybenzoic acid methyl ester

4-Benzyloxy-2-methoxybenzoic acid methyl ester

Cat. No.: B1639910
M. Wt: 272.29 g/mol
InChI Key: OETWYXYUXBMROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2-methoxybenzoic acid methyl ester is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 2-methoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-18-15-10-13(8-9-14(15)16(17)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

OETWYXYUXBMROV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred, 0° C. solution of methyl 4-benzyloxy-2-hydroxybenzoate (12 g, 46 mmol) in DMF (150 mL) was added NaH (2.76 g, 69 mmol) and methyl iodide (7.2 mL, 116 mmol). The solution was allowed to warm to ambient temperature overnight with stirring. The reaction mixture was poured onto ice and the resulting aqueous solution extracted with Et2O (3×200 mL). The organic phase was dried (MgSO4), filtered and the Et2O removed under reduced pressure. The crude white solid was purified by pressurized silica gel column chromatography using 4:1 hexanes:EtOAc. Evaporation of the hexanes:EtOAc mixture gave the desired methyl 4-benzyloxy-2-methoxybenzoate as a white powder.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred, 0° C. solution of methyl 4-benzyloxy-2-hydroxybenzoate (12g, 46 mmol) from step 1 above in DMF (150 mL) was added NaH (2.76 g of a 60% suspension in mineral oil, 69 mmol) and methyl iodide (7.2 mL, 116 mmol). The solution was warmed to ambient temperature and stirred for 18 h. The reaction mixture was poured onto ice and the resulting solution was extracted with ether (3×200 mL). The organic phase was dried (MgSO4), filtered and the solvent was removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 4:1 hexanes:EtOAc as eluant. Methyl 4-benzyloxy-2-methoxybenzoate was obtained as a white powder.
Quantity
46 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of methyl 2-hydroxy-4-benzyloxybenzoate (50 g, 194 mmol) in dry DMF (500 mL) was added methyl iodide (30 mL, 2.5 eq) and the solution was cooled to 0° C. under argon. The solution was stirred at 0° C. and sodium hydride (60% dispersion in mineral oil, 12 g, 1.5 eq) was added in several portions over 15 minutes. The reaction was allowed to warm to ambient temperature with stirring over 18 hours. The reacton was quenched with 12 mL of acetic acid and the solvent was removed under reduced pressure. The residue was partitioned between methylene chloride (700 mL) and saturated sodium bicarbonate (700 mL) and the organic layer was washed with water (2×700 mL), brine, dried over MgSO4, and filtered. The solvent was removed under reduced pressure to give methyl 2-methoxy-4-benzyloxybenzoate as a crystalline solid in 90% yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

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